3-acetamidopyrazine-2-carboxylic Acid
Overview
Description
3-acetamidopyrazine-2-carboxylic Acid, also known as Hypnosin , is a pyrazinecarboxylic acid . It has a molecular formula of C7H7N3O3 and an average mass of 181.149 Da .
Synthesis Analysis
The synthesis of pyrazinamide analogues, which includes this compound, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides, when treated with amines, give pyrazine-2-carboxamides . Another method involves the use of the Yamaguchi reaction, which involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazine ring with an acetamide group at the 3-position and a carboxylic acid group at the 2-position .Scientific Research Applications
Synthesis and Characterization
- 3-Acetamidopyrazine-2-carboxylic acid and its derivatives are utilized in the synthesis of various chemical compounds. For instance, they are employed in the preparation of complexes with different metal ions like VO2+, Pd(II), W(VI), and UO2 2+ (Mostafa, Gabr, El-Asmy, & Emam, 2009). Similarly, they are used in the synthesis of new pyridine derivatives, which have shown potential as antimicrobial agents (Patel & Agravat, 2007).
Spectroscopic Studies
- The compound and its isomers have been studied using Fourier-transform infrared spectroscopy (FTIR) and other computational methods to understand their molecular structure and behavior under UV irradiation. This research has implications in fields like photochemistry and molecular spectroscopy (Pagacz-Kostrzewa, Mucha, Gul, & Wierzejewska, 2021).
Medicinal Chemistry
- Derivatives of this compound have been explored as potential antimycobacterial drugs, demonstrating significant in vitro activity against M. tuberculosis, which is crucial in the field of drug development (Doležal, Vobicková, Servusová, & Paterová, 2013).
Chemiluminescence and Derivatization
- In analytical chemistry, derivatives of this compound are used as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography with electrogenerated chemiluminescence detection, enhancing the sensitivity and selectivity of the analysis (Morita & Konishi, 2002).
Catalytic and Synthetic Applications
- The compound and its derivatives are used in various synthetic and catalytic processes. For example, they are employed in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, showcasing their utility in organic synthesis and catalysis (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).
properties
IUPAC Name |
3-acetamidopyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-4(11)10-6-5(7(12)13)8-2-3-9-6/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHJWBVMALKEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441006 | |
Record name | 2-Pyrazinecarboxylicacid, 3-(acetylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
226559-50-8 | |
Record name | 2-Pyrazinecarboxylicacid, 3-(acetylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.